4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Description
4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is substituted at position 4 with a 3,4-dichlorobenzyl-piperazine moiety and at position 5 with a thiophen-2-yl group. The thienopyrimidine core is known for its pharmacological versatility, particularly in antimicrobial, anticancer, and central nervous system (CNS) targeting applications .
Properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4S2/c22-16-4-3-14(10-17(16)23)11-26-5-7-27(8-6-26)20-19-15(18-2-1-9-28-18)12-29-21(19)25-13-24-20/h1-4,9-10,12-13H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDZOAVRIYKWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as a thieno[2,3-d]pyrimidine derivative with a piperazine moiety substituted by a dichlorobenzyl group. Its molecular formula is with a molecular weight of approximately 393.31 g/mol. The presence of thiophene and piperazine rings contributes to its pharmacological profile.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and cancer cells. Its structural components suggest potential activity as a sigma receptor ligand, which is implicated in numerous neuropsychiatric disorders and cancer cell proliferation.
Anticancer Activity
Several studies have reported the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Growth Inhibition : The compound demonstrated significant inhibitory activity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. It was shown to induce apoptosis in these cells, primarily through the activation of caspase pathways .
- Mechanistic Studies : In vitro assays indicated that the compound might disrupt cellular signaling pathways crucial for cancer cell survival, including those involving PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : In studies assessing antibacterial efficacy, it exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Inhibition : Preliminary results suggest potential antifungal activity against strains such as Candida albicans and Aspergillus niger, although further studies are needed to confirm these findings .
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a notable decrease in tumor vascularization and increased apoptosis within tumor tissues .
- Toxicological Assessment : Toxicity studies indicated that the compound exhibited low cytotoxicity towards normal human cells at therapeutic doses, suggesting a favorable safety profile for further development .
Research Findings Summary
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine ring in this compound can undergo nucleophilic substitution due to its tertiary amine structure. Common reactions include:
Functionalization of the Thiophene Moiety
The electron-rich thiophene ring is susceptible to electrophilic substitution. Reported modifications include:
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Halogenation : Reaction with halogens (Cl, Br) in acetic acid yields 3,4-dihalothiophene derivatives.
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Sulfonation : Concentrated HSO introduces sulfonic acid groups, enhancing water solubility .
Cyclization and Ring Expansion
The thieno[2,3-d]pyrimidine core participates in cyclization reactions to form fused heterocycles:
Thiofunctionalization
The sulfur atom in the thiophene ring undergoes thioacylation or oxidation:
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Thioacylation : Treatment with CS in basic medium yields thioamide derivatives (IR: ~1655 cm for C=S) .
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Oxidation : HO/acetic acid converts thiophene to thiophene-1,1-dioxide, altering electronic properties .
Stability and Reactivity Trends
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pH Sensitivity : The piperazine ring protonates under acidic conditions (pK ~6.5), increasing water solubility .
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Thermal Stability : Decomposition above 250°C (DSC data), with stability enhanced by electron-withdrawing groups (e.g., Cl) .
Key Reaction Mechanisms
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Impact of Piperazine Modifications
- 3,4-Dichlorobenzyl vs.
- Bis-Aryl Substitutions : The bis-aryl (2-chlorophenyl/phenyl)methyl group in increases steric bulk, which may reduce off-target interactions but also limit solubility .
Role of Thiophene and Aromatic Substituents
- Thiophen-2-yl vs. Fluorophenyl : The thiophene moiety in the target compound offers conformational flexibility, while fluorophenyl groups (e.g., in and ) enhance electronegativity, favoring hydrogen bonding with targets like kinases .
- Methyl Group at Position 6 : The 6-methyl substitution in improves metabolic stability by blocking oxidative degradation pathways .
Pharmacological Implications
- Antimicrobial Activity : Triazole-containing analogs (e.g., ) exhibit broad-spectrum antimicrobial activity, attributed to their ability to disrupt bacterial DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
